N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. The presence of the thiadiazole ring and the nicotinamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride or sulfuryl chloride.
Introduction of the Nicotinamide Moiety: The nicotinamide group can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 2-chloronicotinic acid or its derivatives in the presence of a base like potassium carbonate.
Methylthio Substitution:
Industrial Production Methods
Industrial production of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiadiazole ring and the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide, potassium carbonate, and solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide can be compared with other thiadiazole derivatives:
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide: Similar structure but with a phenyl group instead of a cyclopropyl group, leading to different biological activities.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide: The presence of a methyl group instead of a cyclopropyl group affects its chemical reactivity and biological properties.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide: The ethyl group introduces different steric and electronic effects compared to the cyclopropyl group.
The uniqueness of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)nicotinamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
775309-33-6 |
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Molecular Formula |
C12H12N4OS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N4OS2/c1-18-11-8(3-2-6-13-11)9(17)14-12-16-15-10(19-12)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,14,16,17) |
InChI Key |
MDOIUGOTSOUZKL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NN=C(S2)C3CC3 |
solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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